molecular formula C19H24N4 B11312393 3,5-dimethyl-2-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11312393
M. Wt: 308.4 g/mol
InChI Key: KMRWOTGJZSQBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-2-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that combines pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. The final step involves the introduction of the N-(2-methylpropyl) group. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-2-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,5-dimethyl-2-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-5-(2-methylpropyl)pyrazine: A compound with a similar pyrazine structure.

    3,5-Dimethyl-1,2,4-oxadiazole: A compound with a similar oxadiazole structure.

Uniqueness

3,5-dimethyl-2-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its combination of pyrazole and pyrimidine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24N4

Molecular Weight

308.4 g/mol

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H24N4/c1-12(2)11-20-17-10-14(4)21-19-15(5)18(22-23(17)19)16-8-6-13(3)7-9-16/h6-10,12,20H,11H2,1-5H3

InChI Key

KMRWOTGJZSQBKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.